1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an allyl group at position 1 and a 4-chlorobenzyl-functionalized benzimidazole moiety at position 3. The benzimidazole group, a fused bicyclic aromatic system, is pivotal for biological interactions due to its hydrogen-bonding and π-π stacking capabilities. The 4-chlorobenzyl substituent enhances lipophilicity and may influence receptor binding affinity, particularly in therapeutic contexts such as enzyme inhibition or anticancer activity .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-11-24-14-16(12-20(24)26)21-23-18-5-3-4-6-19(18)25(21)13-15-7-9-17(22)10-8-15/h2-10,16H,1,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYZVWIMLCDGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the formation of the pyrrolidinone ring. The allyl group is then added through an alkylation reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and properties of compounds structurally related to the target molecule:
Key Structural and Functional Insights:
The target compound’s 4-chlorobenzyl group may confer similar properties but with reduced polarity compared to the dichloro analog.
Physicochemical Properties: The allyl group in the target compound may enhance solubility compared to bulkier aryl substituents (e.g., naphthalene in 5a). Piperidine- or methoxyphenoxy-containing derivatives () introduce hydrogen-bond acceptors, which could improve blood-brain barrier penetration.
Synthetic Routes :
- Most analogs are synthesized via condensation of benzene-1,2-diamine derivatives with carbonyl-containing intermediates under acidic conditions, followed by cyclization . The target compound likely follows a similar pathway, with allylation occurring post-benzimidazole formation .
Research Findings and Comparative Analysis
Anticancer Activity:
- The dichloro-fluoro analog () demonstrated the highest cytotoxicity (IC₅₀ < 10 µM) among tested compounds, attributed to halogen-driven electron-withdrawing effects enhancing DNA damage. The target compound’s 4-chlorobenzyl group may offer moderate activity but requires empirical validation.
Enzyme Inhibition Potential:
- Hybrids with chalcone moieties () exhibited α-glycosidase inhibition, highlighting the benzimidazole’s versatility in targeting diverse enzymes.
Structural Characterization:
Biological Activity
1-Allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and various studies highlighting its efficacy and applications.
Chemical Structure and Synthesis
The compound features a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl substituent. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and formation of the pyrrolidinone ring through alkylation reactions. Common solvents used include dichloromethane or ethanol, with catalysts such as palladium or copper complexes facilitating the reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit DNA synthesis in microbial cells, leading to cell death. The compound may also exhibit enzyme inhibition properties, affecting various metabolic pathways in both microbial and cancerous cells .
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including 1-allyl-4-(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one, exhibit significant antimicrobial properties. For instance, studies indicate that related compounds have demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity . A comparative analysis shows that certain derivatives exhibit stronger anticancer activity than standard chemotherapeutic agents.
Case Studies
Several studies have explored the biological activities of this compound:
- Antibacterial Efficacy : One study focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), reporting an MIC comparable to ciprofloxacin, indicating its potential as an alternative treatment .
- Anticancer Mechanism : Another research highlighted the mechanism by which this compound induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction in cancer cells, demonstrating its dual role as both an antimicrobial and anticancer agent .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound. In one study involving tumor-bearing mice, administration of the compound resulted in significant tumor reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
